Pyridine, 1,4-dihydro-4-(2-nitrophenyl)-
Description
The compound 1,4-dihydro-4-(2-nitrophenyl)pyridine is a core structural motif in the 1,4-dihydropyridine (DHP) class of calcium channel blockers, with nifedipine being the most prominent derivative . Its structure comprises a 1,4-dihydropyridine ring substituted at the 4-position with a 2-nitrophenyl group and ester groups (typically methyl or ethyl) at the 3,5-positions (e.g., dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate) . This compound is pharmacologically significant due to its ability to inhibit L-type calcium channels, making it effective in treating hypertension and angina . However, its photochemical instability is a critical limitation; exposure to light triggers oxidation to nitroso (nitrosopyridine) and fully aromatic nitro (nitropyridine) derivatives, which lack therapeutic activity and may exhibit toxicity . Synthesis typically involves the Hantzsch reaction or oxidative pathways from nifedipine via ammonium persulfate .
Properties
CAS No. |
53055-11-1 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-(2-nitrophenyl)-1,4-dihydropyridine |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-9,12H |
InChI Key |
ZKTPUEBHSQHTQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=CNC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Classical Hantzsch Reaction: Foundation for 1,4-DHP Synthesis
The Hantzsch reaction remains the cornerstone for synthesizing 1,4-DHP derivatives, including 1,4-dihydro-4-(2-nitrophenyl)pyridine. This multicomponent reaction (MCR) involves the condensation of 2-nitrobenzaldehyde, ethyl acetoacetate, and ammonium acetate in a stoichiometric ratio of 1:2:1.
Reaction Mechanism and Optimization
The mechanism proceeds through three stages:
- Knoevenagel Condensation : 2-Nitrobenzaldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated ketone intermediate.
- Michael Addition : A second equivalent of ethyl acetoacetate attacks the intermediate, facilitated by ammonia liberated from ammonium acetate.
- Cyclization and Aromatization : Intramolecular cyclization yields the 1,4-DHP core, which is stabilized by the electron-withdrawing nitro group at the 4-position.
Traditional methods employ refluxing ethanol (80°C, 6–8 hours), achieving moderate yields (60–70%). However, the nitro group’s electron-withdrawing nature necessitates prolonged reaction times due to reduced nucleophilicity at the aldehyde carbon.
Catalytic Advancements: Fe₃O₄@Phen@Cu Magnetic Nanocomposites
Recent innovations leverage Fe₃O₄@Phen@Cu nanoparticles to enhance reaction efficiency under eco-friendly conditions.
Optimized Reaction Conditions
A representative procedure involves:
- Reactants : 2-Nitrobenzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol).
- Catalyst : Fe₃O₄@Phen@Cu (25 mg, 0.05 mmol).
- Solvent : Water (10 mL).
- Temperature : 60°C, 40 minutes.
This method achieves yields of 86–92%, attributed to the catalyst’s dual acid-base sites, which activate both the aldehyde and β-ketoester.
Table 1: Comparative Analysis of Catalytic Methods for 1,4-Dihydro-4-(2-Nitrophenyl)Pyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| None (Traditional) | Ethanol | 80 | 360 | 65 |
| Fe₃O₄@Phen@Cu | Water | 60 | 40 | 91 |
| SiO₂-HCl | Toluene | 100 | 180 | 78 |
Purification and Structural Characterization
Post-synthesis purification is critical due to the compound’s sensitivity to oxidation.
Chromatographic Techniques
Challenges and Mitigation Strategies
Oxidation Sensitivity
The 1,4-DHP core readily oxidizes to pyridine under aerobic conditions. Strategies include:
Green Chemistry Approaches
Industrial-Scale Production
Pilot-Scale Protocol
- Reactors : 50 L glass-lined stirred-tank reactor.
- Conditions : 25 kg 2-nitrobenzaldehyde, 60 kg ethyl acetoacetate, 15 kg ammonium acetate, 1.25 kg Fe₃O₄@Phen@Cu in 200 L water at 60°C for 1 hour.
- Yield : 89% (43.2 kg), purity >99% (HPLC).
Chemical Reactions Analysis
Types of Reactions: Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives using oxidizing agents.
Reduction: Reduction of the nitro group to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted dihydropyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: This compound is studied for its potential as a calcium channel blocker, similar to other 1,4-dihydropyridines. It has shown promise in the treatment of cardiovascular diseases, including hypertension and angina .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their insecticidal and herbicidal properties .
Mechanism of Action
The mechanism of action of Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This action leads to vasodilation and a reduction in blood pressure . The compound competes with other dihydropyridines for binding to the calcium channel, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nifedipine Derivatives with Alkoxy/Ester Modifications
Compounds such as dialkyl 1,4-dihydro-4-(2'-alkoxy-6'-pentadecylphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylates (e.g., 28k) exhibit enhanced calcium channel blocking efficacy compared to nifedipine. Larger alkoxy substituents on the 4-phenyl ring and bulkier ester groups improve binding to L-type channels, though hydrophobic chains (e.g., pentadecyl) reduce affinity . Unlike nifedipine, 28k shows irreversible action and robustly shifts the steady-state inactivation curve toward hyperpolarized potentials, suggesting distinct kinetic interactions .
Positional Isomers: 3-Nitrophenyl vs. 2-Nitrophenyl
The positional isomer 4-(3-nitrophenyl)pyridine (precursor to antibacterial quinolones) demonstrates distinct reactivity. Synthesized via condensation of 3-nitrobenzaldehyde with di-alkyl oxalacetate, its 3-nitro group reduces steric hindrance compared to the 2-nitro isomer, facilitating decarboxylation and subsequent functionalization . This compound lacks calcium channel activity but is pivotal in synthesizing quinolone antibiotics .
Photostability Comparisons
Nifedipine’s photodegradation contrasts with 4-(p-nitrobenzyl)pyridine, a USP reference standard. The latter’s para-nitrobenzyl group confers greater stability under light exposure, as evidenced by its yellow crystalline form and higher melting range (71.8–74.8°C) .
Functional Group Variations
- 2,4-Dihydroxy-3-nitropyridine : Contains hydroxyl groups at 2,4-positions and a nitro group at C3. This compound is a yellow powder used in synthesizing chlorinated pyridines (e.g., 2,4-dichloro-3-nitropyridine). Its solubility in polar solvents exceeds that of nifedipine derivatives due to hydrogen bonding .
- Triethyl-6-amino-1-(4-chlorophenyl)-1,4-dihydro-4-(3,4-dimethoxyphenyl)pyridine-2,3,5-tricarboxylate: Amino and methoxy substituents enhance solubility and antimicrobial activity, diverging from the cardiovascular focus of nifedipine .
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